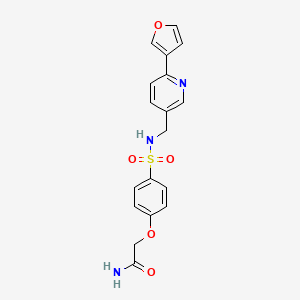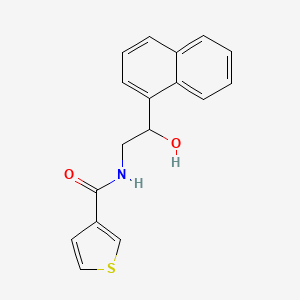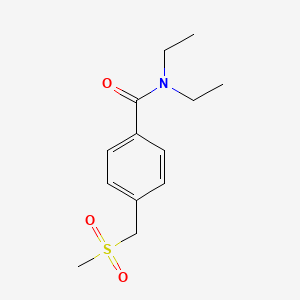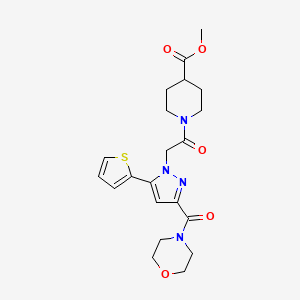![molecular formula C16H13N3O4 B2963069 3-(1,3-benzodioxol-5-ylmethyl)-1-methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 921775-02-2](/img/structure/B2963069.png)
3-(1,3-benzodioxol-5-ylmethyl)-1-methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(1,3-benzodioxol-5-ylmethyl)-1-methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione” is a pyrido[3,2-d]pyrimidine derivative. Pyrido[3,2-d]pyrimidines are a type of heterocyclic aromatic organic compound with a pyrimidine ring fused to a pyridine ring. This structure is a common feature in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely show aromaticity in the pyrido[3,2-d]pyrimidine moiety, and the 1,3-benzodioxol-5-ylmethyl group would likely contribute to the compound’s overall polarity .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the pyrido[3,2-d]pyrimidine and 1,3-benzodioxol moieties. These groups could potentially undergo various organic reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its degree of ionization, solubility, and stability could be influenced by the presence of the pyrido[3,2-d]pyrimidine and 1,3-benzodioxol moieties .科学的研究の応用
Catalytic Properties and Antitumor Activities
One study reports the synthesis and characterization of pyrimidine derivatives-based coordination complexes, which have demonstrated significant catalytic properties and antitumor activities. These complexes exhibit diverse three-dimensional (3D) topologies based on hydrogen bonding and are effective in the catalysis of methyl blue decolorization and the oxidation of benzyl alcohol to benzaldehyde. Notably, one complex showed antitumor activity against HepG2 cells, presenting a promising avenue for developing new antitumor agents (Lu et al., 2015).
Synthesis of Antithrombotic Compounds
Another research effort focused on the synthesis of new antithrombotic pyrido[4,3-d]pyrimidine-2,4-diones, starting from the conversion of 1-benzyl-4-aminotetrahydropyridine-3-carboxylic acid methyl ester. This work highlights the potential of pyrimidine derivatives in the development of therapeutics with favorable cerebral and peripheral effects, indicating a new direction for antithrombotic drug discovery (Furrer et al., 1994).
Urease Inhibition
Research into 5-substituted-8-methyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-diones and their derivatives has unveiled compounds with significant urease inhibition activity. This discovery is crucial for addressing diseases related to urease activity, providing a basis for further pharmaceutical development (Rauf et al., 2010).
Structural and Spectral Exploration
The efficient synthesis and detailed structural, spectral, and computational exploration of (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives have been documented. These compounds' electronic structures, analyzed through density functional theory (DFT) and time-dependent (TD-DFT) computation, offer valuable insights into their potential applications in material science and drug design (Ashraf et al., 2019).
Novel Synthesis Methods
A novel method for synthesizing 1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones has been proposed, broadening the scope for creating heterocycles important in pharmaceutical chemistry. These compounds have shown antibacterial, fungicidal activity, and potential as neuropeptide S receptor antagonists and antiallergic agents, underscoring the versatility of pyrimidine derivatives in medicinal chemistry (Osyanin et al., 2014).
将来の方向性
特性
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-1-methylpyrido[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4/c1-18-11-3-2-6-17-14(11)15(20)19(16(18)21)8-10-4-5-12-13(7-10)23-9-22-12/h2-7H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDBGFPLKETXPRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=CC4=C(C=C3)OCO4)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 5-cyano-4-(2-fluorophenyl)-6-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-2-hydroxy-3,4-dihydropyridine-3-carboxylate](/img/structure/B2962986.png)

![3-cyclopropyl-4-methyl-1-[(pyridin-4-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2962990.png)
![2-(4-(N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)sulfamoyl)phenoxy)acetamide](/img/structure/B2962992.png)
![8-(4-ethoxyphenyl)-4-oxo-N-(4-phenylbutan-2-yl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2962994.png)

![3-Methyl-7-[(4-methylphenyl)methyl]-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]purine-2,6-dione](/img/structure/B2962996.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2962998.png)
![4-[(4-Methylbenzyl)oxy]benzenecarbohydrazide](/img/structure/B2963002.png)





